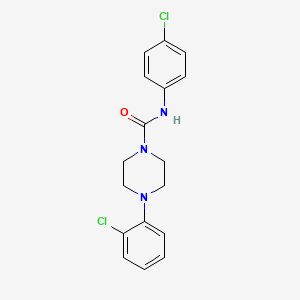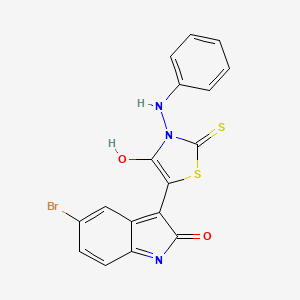
4-(4-chlorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(4-chlorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide, also known as CB-13, is a synthetic cannabinoid that has been extensively researched in the field of pharmacology. This compound was first synthesized in 2010 by a team of researchers at Pfizer, and since then, it has been studied for its potential therapeutic applications. In
Wirkmechanismus
4-(4-chlorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of signaling events that ultimately result in the physiological effects of this compound. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve mood and anxiety, and inhibit the growth of cancer cells. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, and to affect the activity of ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-chlorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation of this compound is its relatively low potency compared to other synthetic cannabinoids, which may make it less effective for certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-chlorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective this compound analogs that could be used for a wider range of applications. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in the treatment of various medical conditions such as pain, anxiety, and depression. It has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-3-1-14(2-4-15)13-22-9-11-23(12-10-22)18(24)21-17-7-5-16(20)6-8-17/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXAKIQKRJLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3742141.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3742154.png)
![N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3742157.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B3742165.png)

![4-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B3742183.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile](/img/structure/B3742189.png)
![methyl 4-({3-[(2-bromobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742190.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3742197.png)

![methyl 4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742214.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3742224.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742231.png)
